molecular formula C13H12O3 B1297706 Methyl 6-methoxy-2-naphthoate CAS No. 5043-02-7

Methyl 6-methoxy-2-naphthoate

Cat. No.: B1297706
CAS No.: 5043-02-7
M. Wt: 216.23 g/mol
InChI Key: ZLVPRNFYGCBLDS-UHFFFAOYSA-N
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Description

Methyl 6-methoxy-2-naphthoate is an organic compound with the molecular formula C13H12O3. It is a methyl ester derivative of 6-methoxy-2-naphthoic acid. This compound is known for its aromatic properties and is used in various chemical synthesis processes .

Scientific Research Applications

Methyl 6-methoxy-2-naphthoate has several applications in scientific research:

Safety and Hazards

Safety data sheets recommend wearing personal protective equipment/face protection when handling “Methyl 6-methoxy-2-naphthoate”. It is advised to ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 6-methoxy-2-naphthoate can be synthesized through the esterification of 6-methoxy-2-naphthoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and alcohol mixture with a strong acid such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The process includes the purification of the product through distillation or recrystallization to achieve high purity levels .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of methyl 6-methoxy-2-naphthoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the metabolic pathways. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison: Methyl 6-methoxy-2-naphthoate is unique due to its specific methoxy substitution at the 6-position on the naphthalene ring. This substitution pattern influences its reactivity and properties compared to other similar compounds. For instance, methyl 1-methoxy-2-naphthoate has the methoxy group at a different position, which can lead to different chemical behavior and applications .

Properties

IUPAC Name

methyl 6-methoxynaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-15-12-6-5-9-7-11(13(14)16-2)4-3-10(9)8-12/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVPRNFYGCBLDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30345375
Record name Methyl 6-methoxy-2-naphthoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5043-02-7
Record name Methyl 6-methoxy-2-naphthoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 6-methoxy-2-naphthoic acid (10.0 g, 49.5 mmol) in benzene:MeOH (4:1, 200 mL) at 0° C. was added TMS diazomethane (29.7 mL, 2.0 M in hexnae, 59.4 mmol) dropwise. After initial addition of reagent, TLC showed reaction was not quite complete, so another 4 mL of TMS diazomethane added. The reaction was then stirred for 1 h before total completion. After concentration, the residue was recrystallized from MeOH:H2O to afford the product (8.67 g, 81%) as a solid; 1H NMR (DMSO-d6) δ3.85 (s, 3H), 3.87 (s, 3H), 7.22 (dd, J=2.6, 9.0 Hz, 1H), 7.37 (d, J=2.4 Hz, 1H), 7.85-7.92 (m, 2H), 8.00 (d, J=9.0 Hz, 1H), 8.51 (s, 1H); mass spectrum [(+) ESI], m/z 217 (M+H)+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
29.7 mL
Type
reactant
Reaction Step One
Name
benzene MeOH
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Yield
81%

Synthesis routes and methods II

Procedure details

To a solution of 6-methoxy-naphthalene-2-carboxylic acid (1.01 g, 5 mmol) in methanol (10 mL), a catalytic amount of sulphuric acid was added. The mixture was then heated at 80° C. for 8 hours. Upon reaction completion (as monitored by LcMS), the solution was slowly cooled and the precipitation of the product was observed. Filtration of the white solid afforded 1.01 g (94% yield) of title compound
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the presence of the methoxy and methyl ester groups influence the photodimerization of Methyl 6-methoxy-2-naphthoate compared to other 2-methoxynaphthalene derivatives?

A1: The research paper highlights that this compound displays a unique behavior in its photodimerization compared to other related 2-methoxynaphthalene derivatives. While most of these derivatives predominantly form head-to-tail photodimers, this compound yields both head-to-tail and head-to-head dimers []. This suggests that the combined electronic and steric effects of the methoxy and methyl ester substituents influence the molecular interactions during the photodimerization process, leading to a mixture of dimeric structures. Further investigations into the specific electronic charge distribution and steric hindrance caused by these groups would be needed to fully elucidate this phenomenon.

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